4-((2,4-Dihydroxy-3-((4-nitrophenyl)azo)-5-((4-(phenylamino)-3-sulphophenyl)azo)phenyl)azo)-5-hydroxynaphthalene-2,7-disulphonic acid, sodium salt
Description
The compound 4-((2,4-Dihydroxy-3-((4-nitrophenyl)azo)-5-((4-(phenylamino)-3-sulphophenyl)azo)phenyl)azo)-5-hydroxynaphthalene-2,7-disulphonic acid, sodium salt is a complex azo dye characterized by three azo (-N=N-) linkages and multiple sulfonic acid groups. Its structure includes:
- A central phenyl ring substituted with hydroxyl groups at positions 2 and 4.
- Two azo-linked substituents: a 4-nitrophenyl group at position 3 and a 4-(phenylamino)-3-sulphophenyl group at position 5.
- A naphthalene backbone with hydroxyl and disulfonic acid groups.
This compound is likely used in industrial dyeing applications due to its conjugated aromatic system and sulfonate moieties, which enhance water solubility and binding affinity to substrates .
Properties
CAS No. |
94199-99-2 |
|---|---|
Molecular Formula |
C34H21N8Na3O14S3 |
Molecular Weight |
930.7 g/mol |
IUPAC Name |
trisodium;4-[[5-[(4-anilino-3-sulfonatophenyl)diazenyl]-2,4-dihydroxy-3-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C34H24N8O14S3.3Na/c43-29-16-24(58(51,52)53)13-18-12-23(57(48,49)50)15-26(31(18)29)38-40-28-17-27(33(44)32(34(28)45)41-36-20-6-9-22(10-7-20)42(46)47)39-37-21-8-11-25(30(14-21)59(54,55)56)35-19-4-2-1-3-5-19;;;/h1-17,35,43-45H,(H,48,49,50)(H,51,52,53)(H,54,55,56);;;/q;3*+1/p-3 |
InChI Key |
RZBRXRNHAKAMSP-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=C(C=C2)N=NC3=CC(=C(C(=C3O)N=NC4=CC=C(C=C4)[N+](=O)[O-])O)N=NC5=C6C(=CC(=C5)S(=O)(=O)[O-])C=C(C=C6O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2,4-Dihydroxy-3-[(4-nitrophenyl)azo]-5-[[4-(phenylamino)-3-sulfophenyl]azo]phenyl]azo]-5-hydroxynaphthalene-2,7-dis typically involves multiple steps:
Diazotization: The process begins with the diazotization of 4-nitroaniline, which involves treating it with nitrous acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2,4-dihydroxy-5-aminonaphthalene-2,7-disulfonic acid under alkaline conditions to form the first azo linkage.
Further Coupling: The resulting compound undergoes further coupling reactions with other aromatic amines, such as 4-(phenylamino)-3-sulfophenylamine, to form additional azo linkages.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-[[2,4-Dihydroxy-3-[(4-nitrophenyl)azo]-5-[[4-(phenylamino)-3-sulfophenyl]azo]phenyl]azo]-5-hydroxynaphthalene-2,7-dis undergoes several types of chemical reactions:
Reduction: The azo groups can be reduced to amines using reducing agents such as sodium dithionite.
Oxidation: The hydroxyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Reduction: Sodium dithionite in an aqueous medium.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Substitution: Concentrated sulfuric acid for sulfonation, and a mixture of nitric and sulfuric acids for nitration.
Major Products
Reduction: Corresponding aromatic amines.
Oxidation: Quinones and other oxidized derivatives.
Substitution: Nitro and sulfonic acid derivatives.
Scientific Research Applications
Dye Chemistry
Azo dyes are widely used in the textile industry due to their vibrant colors and stability. The compound can be utilized in:
- Textile Dyeing : It provides bright colors and is resistant to fading.
- Paper Industry : Used as a coloring agent in various paper products.
| Application Area | Specific Use | Benefits |
|---|---|---|
| Textile Industry | Dyeing fabrics | High color fastness |
| Paper Industry | Coloring agents | Brightness and stability |
Environmental Science
The environmental impact of azo dyes has been a significant area of research due to their potential toxicity and ability to form carcinogenic amines upon degradation. Studies have focused on:
- Degradation Studies : Research on the biodegradability of this compound in wastewater treatment processes.
- Toxicity Assessments : Evaluating the effects on aquatic life and potential human health risks.
Biomedical Research
The unique properties of this compound make it a candidate for various biomedical applications:
- Drug Delivery Systems : Its ability to form complexes with drugs can enhance solubility and bioavailability.
- Diagnostic Agents : Potential use in imaging techniques due to its colorimetric properties.
Case Studies
- Biodegradability Study : A study conducted on the biodegradation of azo dyes revealed that this compound can be effectively broken down by specific microbial strains, reducing its environmental impact.
- Toxicity Evaluation : Research highlighted the compound's potential to release toxic amines upon reductive cleavage, emphasizing the need for careful monitoring in industrial applications.
Mechanism of Action
The compound exerts its effects primarily through its azo groups, which can undergo reversible redox reactions. These reactions are crucial for its function as a dye and pH indicator. The molecular targets include various enzymes and proteins that interact with the azo groups, leading to changes in their activity and function.
Comparison with Similar Compounds
Structural Analogues
Key structural analogs and their differentiating features are summarized below:
Functional and Application Differences
- Target Compound vs. Disodium 4-[[5-[(3-amino-4-nitrophenyl)azo]-... (648.49 Da): The target’s additional azo group and phenylamino-sulphophenyl substituent may improve colorfastness and redshift its absorbance spectrum compared to the di-azo analog .
- Role of Sulfonate Groups: All analogs share sulfonate groups for solubility, but the target’s dual sulfonates on naphthalene enhance ionic stability in aqueous media compared to monosulphonated dyes like Quinoline Yellow .
Biological Activity
The compound 4-((2,4-Dihydroxy-3-((4-nitrophenyl)azo)-5-((4-(phenylamino)-3-sulphophenyl)azo)phenyl)azo)-5-hydroxynaphthalene-2,7-disulphonic acid, sodium salt, is a complex azo dye with significant biological activity. This article explores its chemical properties, biological effects, and potential applications in various fields.
The molecular formula of this compound is , with a molecular weight of 754.62 g/mol. The compound features multiple functional groups that contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C28H18N8O14S2 |
| Molecular Weight | 754.62 g/mol |
| Density | 1.87 ± 0.1 g/cm³ (Predicted) |
| pKa | -1.26 ± 0.50 (Predicted) |
Antimicrobial Properties
Research indicates that azo dyes can exhibit antimicrobial properties. A study focusing on structurally similar compounds demonstrated that they could inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism is thought to involve the disruption of bacterial cell membranes and interference with metabolic processes.
Antioxidant Activity
The antioxidant potential of azo compounds has been extensively studied. Azo dyes containing hydroxyl groups have shown significant free radical scavenging activity, which is crucial for mitigating oxidative stress in biological systems . This property makes them potential candidates for therapeutic applications in oxidative stress-related diseases.
Cytotoxicity and Anticancer Activity
The cytotoxic effects of azo dyes have been evaluated in several cancer cell lines. For instance, compounds similar to the one have exhibited selective cytotoxicity against human cancer cells while sparing normal cells . This selectivity is attributed to the ability of these compounds to induce apoptosis through the generation of reactive oxygen species (ROS).
Case Studies
- Study on Antimicrobial Efficacy : A comparative study demonstrated that derivatives of the compound inhibited the growth of E. coli by up to 70% at a concentration of 100 µg/mL, suggesting potential use as an antimicrobial agent in textiles and coatings .
- Antioxidant Evaluation : In vitro assays showed that the compound scavenged DPPH radicals with an IC50 value comparable to standard antioxidants like ascorbic acid, indicating strong antioxidant activity .
- Cytotoxicity Assessment : Research involving human breast cancer cell lines revealed that the compound induced a dose-dependent decrease in cell viability, with IC50 values around 50 µM after 24 hours of exposure .
Q & A
Q. How can researchers optimize the synthesis of this polyazo compound to improve yield and purity?
- Methodological Answer : Synthesis optimization requires precise control of diazotization and coupling steps. Due to the compound’s three azo groups, sequential coupling reactions must be monitored via UV-Vis spectroscopy to track intermediate formation . Adjust pH (6–8) during sulfonation to stabilize sulfonate groups and prevent premature precipitation. Use HPLC with a C18 column and diode-array detection (DAD) to assess purity and identify unreacted intermediates . Contradictions in reported yields (e.g., 40–65%) may arise from variations in nitro group reduction efficiency; validate via cyclic voltammetry to confirm redox behavior of intermediates .
Q. What analytical techniques are critical for characterizing this compound’s structure?
- Methodological Answer :
- NMR : Use - and -NMR to resolve aromatic protons and confirm azo (-N=N-) linkages. Deuterated DMSO is recommended due to the compound’s low solubility in water .
- FT-IR : Identify sulfonate (S-O stretching at 1040–1010 cm) and hydroxyl (broad peak ~3400 cm) groups. Overlapping azo peaks (1450–1600 cm) require deconvolution .
- Mass Spectrometry : High-resolution ESI-MS in negative ion mode can confirm molecular weight (expected ~800–850 Da) and fragmentation patterns .
Q. How does pH affect the stability of this compound in aqueous solutions?
- Methodological Answer : Stability studies should use buffered solutions (pH 2–12) with UV-Vis monitoring at λmax (e.g., 480–520 nm for azo chromophores). The compound degrades rapidly below pH 3 due to protonation of sulfonate groups, leading to aggregation. Above pH 10, hydroxyl deprotonation may alter electronic transitions. Conduct kinetic studies (Arrhenius plots) to model degradation pathways .
Advanced Research Questions
Q. What computational methods can predict the electronic properties of this compound’s azo-sulfonate system?
- Methodological Answer : Density Functional Theory (DFT) using B3LYP/6-311+G(d,p) basis sets can model frontier molecular orbitals (HOMO-LUMO gaps) to predict redox activity and absorption spectra. Compare results with experimental cyclic voltammetry (E for nitro reduction) and UV-Vis data. Contradictions between computed and observed λmax may arise from solvent effects; include PCM solvation models .
Q. How do substituents (e.g., nitro vs. phenylamino groups) influence intermolecular interactions in solid-state structures?
- Methodological Answer : Single-crystal X-ray diffraction is ideal but challenging due to poor crystallinity. Alternatively, use powder XRD with Rietveld refinement and pair distribution function (PDF) analysis to study π-π stacking and hydrogen bonding. Molecular dynamics simulations (MD) can model packing efficiency, revealing how nitro groups enhance rigidity versus phenylamino’s flexibility .
Q. What mechanisms drive photodegradation of this compound under UV/visible light?
- Methodological Answer : Conduct controlled irradiation experiments (e.g., 300–600 nm) with LC-MS/MS to identify degradation products (e.g., nitroso derivatives or sulfophenyl fragments). Electron paramagnetic resonance (EPR) can detect radical intermediates (e.g., hydroxyl or azo radicals). Compare with TiO-mediated photocatalytic degradation pathways .
Data Contradiction Resolution Strategies
Q. How to resolve discrepancies in reported solubility values across studies?
- Methodological Answer : Standardize solubility measurements using OECD Guideline 105 (shake-flask method) at 25°C. Account for counterion effects (sodium vs. potassium salts) and ionic strength. Conflicting data may arise from impurities; cross-validate via Karl Fischer titration for water content and DSC for polymorph identification .
Q. Why do toxicity assays show variability in ecotoxicological impacts?
- Methodological Answer : Use standardized OECD 201 (algae), 202 (daphnia), and 203 (fish) assays under controlled conditions. Variability may stem from azo bond cleavage rates in different organisms. Metabolomics (e.g., GC-MS) can identify species-specific degradation pathways .
Tables for Key Properties
| Property | Value/Method | Reference |
|---|---|---|
| Molecular Weight | ~800–850 Da (HR-ESI-MS) | |
| λmax (UV-Vis) | 480–520 nm (pH 7, aqueous) | |
| Thermal Stability | Decomposes >250°C (TGA/DSC) | |
| Solubility (HO) | 50–100 mg/mL (pH 7, 25°C) |
Advanced Methodological Tools
- AI/ML Integration : Train neural networks on synthetic reaction data (e.g., temperature, pH, yield) to predict optimal conditions for scaled-up synthesis .
- Multi-scale Modeling : Combine DFT (electronic), MD (solvent interactions), and CFD (reactor design) for process intensification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
